
Boc-L-homosérine
Vue d'ensemble
Description
Boc-L-homoserine, also known as Boc-L-homoSerine or Boc-L-HSer, is an organic compound belonging to the class of β-amino acids. It is an important building block in organic synthesis and is widely used in the biochemistry and pharmaceutical industries. Boc-L-homoserine has a wide range of applications in the synthesis of various compounds, and is used in the production of peptides, proteins, and other small molecules. It is also used in the production of a variety of therapeutic agents.
Applications De Recherche Scientifique
Biocatalyse en synthèse chimique
Boc-L-homosérine: est utilisée dans la synthèse enzymatique en cascade de la L-homosérine, qui est un élément constitutif essentiel dans les industries chimique et pharmaceutique . Ce processus implique une synthèse monotope avec recyclage du substrat catalysée par une aldolase et une transaminase. Le développement de modèles cinétiques et de réacteurs par cette méthode a conduit à des améliorations significatives de la concentration du produit et de la productivité volumique .
Détection de quorum chez les bactéries
Le composé joue un rôle dans l'étude de la détection de quorum (DQ), un processus de communication bactérienne régulé par des molécules de signalisation comme la N-Acyl Homosérine Lactone . Comprendre les mécanismes moléculaires de la DQ peut conduire à des avancées dans le contrôle du comportement bactérien, ce qui a des implications pour l'adaptation environnementale et le développement d'applications biotechnologiques .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de This compound sont explorés pour leurs applications thérapeutiques potentielles. Par exemple, la synthèse de nouvelles lactones de L-homosérine à base de chalcone pourrait conduire au développement de nouveaux médicaments qui modulent la détection de quorum dans les bactéries pathogènes .
Optimisation et conception des processus
La modélisation mathématique de la synthèse enzymatique de la L-homosérine, qui implique This compound, est cruciale pour l'optimisation et la conception des processus dans les applications industrielles . Cette modélisation aide à comprendre les relations complexes entre les variables du processus et à développer des stratégies d'amélioration du processus.
Cinétique enzymatique et mécanismes réactionnels
L'étude de This compound dans les réactions enzymatiques fournit des informations sur la cinétique enzymatique et les mécanismes réactionnels. Ces connaissances sont essentielles pour la conception de processus biocatalytiques efficaces et pour l'extrapolation des réactions à la production industrielle .
Élément constitutif pour la chimie synthétique
En tant qu'élément constitutif polyvalent, This compound est utilisé en chimie synthétique pour créer une large gamme de composés. Son groupe protecteur, « Boc », qui signifie tert-butoxycarbonyle, est particulièrement utile dans la synthèse peptidique, où il protège le groupe amino pendant le couplage des acides aminés .
Safety and Hazards
While specific safety and hazards information for Boc-L-homoserine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Orientations Futures
While specific future directions for Boc-L-homoserine are not available, L-homoserine lactone analogues, a class of signaling molecules produced by Gram-negative bacteria, are being studied for their role in regulating the expression of density-dependent genes .
Relevant Papers
The synthesis of L-homoserine, a variant of serine, has been discussed in detail in a paper titled "Cascade enzymatic synthesis of L-homoserine – mathematical modelling as a tool for process optimisation and design" . Another paper titled “Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor” discusses the synthesis of azidohomoalanine using Boc-homoserine as a starting material .
Mécanisme D'action
Target of Action
Boc-L-homoserine is a derivative of the amino acid L-homoserine L-homoserine, the parent compound, is known to be an impurity of cobicistat, a cytochrome p450 3a (cyp3a) inhibitor used for the treatment of hiv/aids infection .
Mode of Action
It is known that l-homoserine, the parent compound, plays a role in the synthesis of proteins and other essential biomolecules . It is also involved in the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Biochemical Pathways
L-homoserine is involved in several biochemical pathways. It is synthesized via the “phosphorylated pathway,” which employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .
Pharmacokinetics
The synthesis of l-homoserine, the parent compound, has been studied . The one-pot cascade synthesis of L-homoserine involves substrate recycling catalyzed by an aldolase and a transaminase .
Result of Action
L-homoserine, the parent compound, plays a crucial role in protein synthesis and the production of essential biomolecules . It also influences the secretion of anabolic hormones, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Action Environment
Environmental factors can influence the action of Boc-L-homoserine. For instance, temperature, pH, and electron acceptors can affect the features of aerobic granules, such as their metabolic activities, physicochemical properties, and production of extracellular polymeric substances . These factors can potentially influence the AHL-producing and AHL-quenching activities of aerobic granules .
Analyse Biochimique
Biochemical Properties
Boc-L-homoserine plays a role in biochemical reactions as a building block in the synthesis of other compounds . It interacts with various enzymes and proteins during these synthesis processes. The nature of these interactions often involves the formation or breakage of chemical bonds, leading to the creation of new molecules.
Cellular Effects
The effects of Boc-L-homoserine on cells are primarily related to its role in the synthesis of other biomolecules . It can influence cell function by contributing to the production of molecules that play key roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Boc-L-homoserine at the molecular level involves its participation in chemical reactions as a substrate or intermediate . It can bind to enzymes and undergo chemical transformations, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-homoserine can change over time depending on the specific conditions of the experiment . Information on its stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Boc-L-homoserine in animal models can vary with different dosages . Studies may observe threshold effects, where certain effects only occur above a certain dosage, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
Boc-L-homoserine is involved in metabolic pathways related to the synthesis of other biomolecules . It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels.
Transport and Distribution
Boc-L-homoserine can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of Boc-L-homoserine can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell.
Propriétés
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517080 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41088-86-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the significance of Boc-L-homoserine in the synthesis of peptide nucleic acid (PNA) analogues?
A: Boc-L-homoserine serves as a crucial starting material for synthesizing novel amino acids that mimic the structure of DNA bases. These amino acids, incorporating adenine, guanine, cytosine, or thymine, are linked by peptide bonds, forming the backbone of α-PNA. [, ] This novel PNA analogue aims to overcome the limitations of traditional PNA, which primarily binds to homopurine and homopyrimidine sequences. []
Q2: How is Boc-L-homoserine utilized in the synthesis of these DNA base-modified amino acids?
A: The synthesis involves a key intermediate, (S)-2-(N-Boc-amino)-4-bromobutyric acid methyl ester, derived from Boc-L-homoserine. This intermediate undergoes alkylation with the desired DNA base. Subsequent hydrolysis yields the final DNA base-modified amino acid ready for incorporation into α-PNA oligomers. [] For instance, reacting N-Boc-L-homoserine benzylester with N3-benzoylthymine under Mitsunobu conditions followed by deprotection steps yields N-Boc-L-α-amino-γ-thymine butyric acid, a thymine-containing building block for α-PNAs. []
Q3: What are the potential advantages of using α-PNA over traditional PNA?
A: α-PNA, designed as a true peptide mimic of DNA, holds the potential to expand the repertoire of recognizable DNA sequences beyond the limitations of traditional PNA. This broadened recognition capability stems from the incorporation of all four DNA bases into its structure. [] Consequently, α-PNA could pave the way for developing novel gene-targeting therapeutics with enhanced specificity and efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


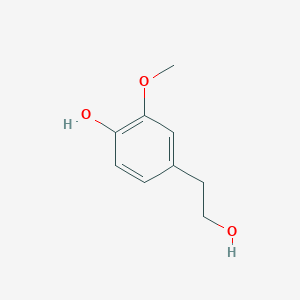
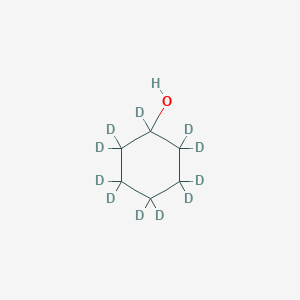
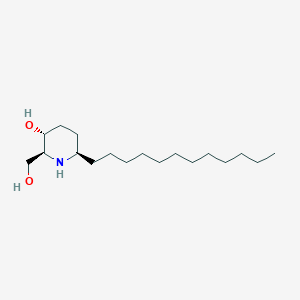

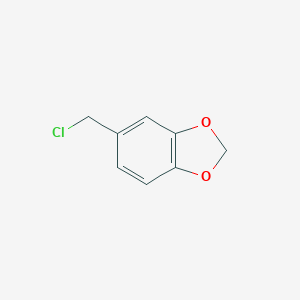
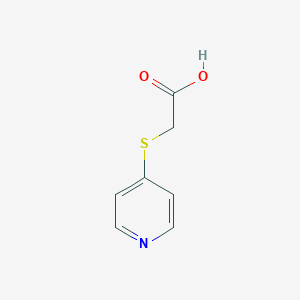
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
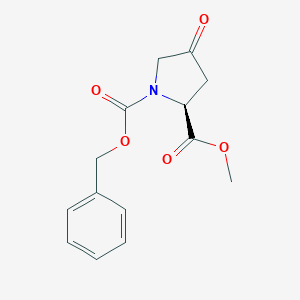
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
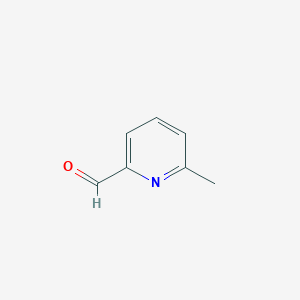
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)